![molecular formula C24H48O3 B14650116 1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane CAS No. 54050-66-7](/img/structure/B14650116.png)
1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring substituted with long alkyl chains and multiple ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Attachment of Alkyl Chains: Long alkyl chains are introduced through alkylation reactions, using reagents such as alkyl halides in the presence of strong bases.
Introduction of Ethoxy Groups: The ethoxy groups are added via etherification reactions, where alcohols react with ethylene oxide or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles replace the ethoxy moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, thiols, or amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals, lubricants, and coatings.
Mechanism of Action
The mechanism of action of 1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane involves its interaction with molecular targets through its hydrophobic and hydrophilic regions. The
Properties
CAS No. |
54050-66-7 |
|---|---|
Molecular Formula |
C24H48O3 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
1-[8-[2-(2-methoxyethoxy)ethoxy]octyl]-2-octylcyclopropane |
InChI |
InChI=1S/C24H48O3/c1-3-4-5-6-9-12-15-23-22-24(23)16-13-10-7-8-11-14-17-26-20-21-27-19-18-25-2/h23-24H,3-22H2,1-2H3 |
InChI Key |
OOPBFCCLZBVEPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CC1CCCCCCCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



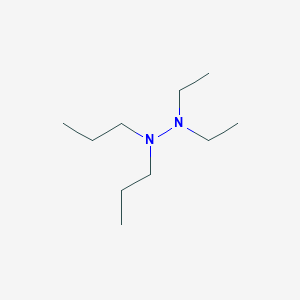



![(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14650062.png)
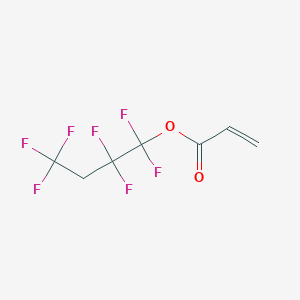



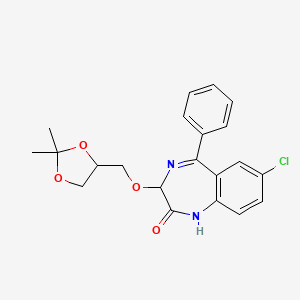
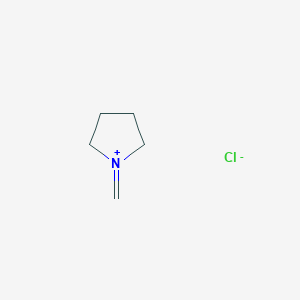
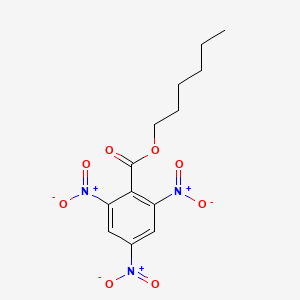
![4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate](/img/structure/B14650121.png)
